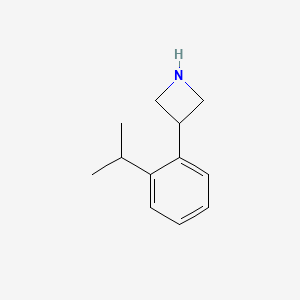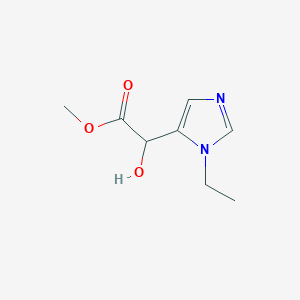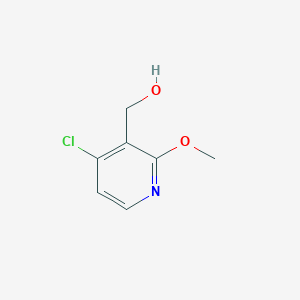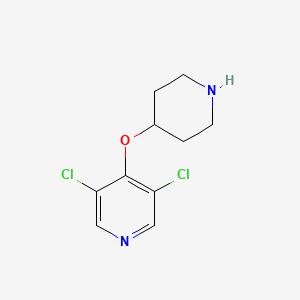
3-(2-Isopropylphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2-Isopropylphenyl)azetidine, can be achieved through several methods. One common approach involves the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method is characterized by its operational simplicity, use of a cheap catalyst, and broad substrate scope.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation has been reported .
Industrial Production Methods: Industrial production of azetidines often involves the use of high-throughput methods such as continuous flow synthesis. These methods allow for the efficient and scalable production of azetidines under controlled conditions.
化学反应分析
Types of Reactions: 3-(2-Isopropylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the ring strain.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various substituted azetidines.
科学研究应用
3-(2-Isopropylphenyl)azetidine has several applications in scientific research:
Medicinal Chemistry: Azetidines are used as building blocks for the synthesis of bioactive molecules, including pharmaceuticals.
Materials Science: The unique reactivity of azetidines makes them valuable in the development of new materials, such as polymers and coatings.
Biology: Azetidines can be used as probes to study biological processes due to their ability to interact with various biomolecules.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Isopropylphenyl)azetidine involves its interaction with molecular targets through its strained ring system. The ring strain facilitates the formation of reactive intermediates, which can then interact with various molecular targets. This reactivity is often exploited in medicinal chemistry to develop compounds with specific biological activities .
相似化合物的比较
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
2-Azetidinones: Four-membered lactams with similar ring strain but different reactivity due to the presence of a carbonyl group.
Uniqueness: 3-(2-Isopropylphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics.
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
3-(2-propan-2-ylphenyl)azetidine |
InChI |
InChI=1S/C12H17N/c1-9(2)11-5-3-4-6-12(11)10-7-13-8-10/h3-6,9-10,13H,7-8H2,1-2H3 |
InChI 键 |
BLVSFSYBLSIQPK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)









